Glucofrangulin A
Description
Overview of Anthraquinone (B42736) Glycosides in Phytochemistry
Anthraquinone glycosides represent a significant class of natural compounds characterized by an aglycone (non-sugar) moiety that is a derivative of anthracene. philadelphia.edu.jo These compounds are prevalent secondary metabolites in various plant species and are notably found in plants such as those from the genera Rhamnus (including Frangula), Aloe, and Senna. philadelphia.edu.joslideshare.net The aglycones can exist in different oxidation states, including as derivatives of anthraquinone, anthranol, or the dimeric dianthrone form. uomustansiriyah.edu.iq
The general biosynthesis of most anthraquinone aglycones follows the acetate (B1210297) pathway. philadelphia.edu.jo This process begins with the head-to-tail condensation of eight acetate units (in the form of acetyl-CoA), which form a poly-β-ketomethylene acid intermediate. uomustansiriyah.edu.iq Subsequent intramolecular condensation and cyclization reactions lead to the formation of the characteristic tricyclic anthraquinone core. philadelphia.edu.jouomustansiriyah.edu.iq The glycosidic linkage, which involves one or more sugar units, is crucial as the sugar residue can facilitate the absorption and translocation of the aglycone within biological systems. philadelphia.edu.jo
Within this class, Glucofrangulin A, along with its isomer Glucofrangulin B, is a primary O-glycoside found in the bark of Frangula alnus (alder buckthorn). drugfuture.compharmacompass.com Hydrolysis of this compound yields glucose and frangulin; further hydrolysis of frangulin releases rhamnose and the aglycone, frangula-emodin. uomustansiriyah.edu.iq
Table 1: Chemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₂₇H₃₀O₁₄ | drugfuture.comcymitquimica.comnih.govcymitquimica.com |
| Molecular Weight | 578.52 g/mol | drugfuture.comcymitquimica.comnih.gov |
| IUPAC Name | 3-[(6-Deoxy-α-L-mannopyranosyl)oxy]-1-(β-D-glucopyranosyloxy)-8-hydroxy-6-methyl-9,10-anthracenedione | |
| CAS Registry Number | 21133-53-9 | drugfuture.comnih.gov |
| Appearance | Solid Powder | cymitquimica.combiocrick.com |
| Solubility | Soluble in DMSO, Methanol (B129727), Ethanol, Pyridine, and water. cymitquimica.combiocrick.comchemfaces.com | cymitquimica.combiocrick.comchemfaces.com |
Significance of this compound in Plant Metabolomics
Plant metabolomics is the large-scale study of small molecules, or metabolites, within a plant system at a specific point in time. ubc.ca These metabolites are the final products of cellular regulatory processes, and their levels can provide a direct snapshot of a plant's physiological state in response to genetic or environmental changes. ubc.ca As such, metabolomics serves as a crucial link between the genotype and the phenotype of a plant. ubc.cajabonline.in
This compound is a significant metabolite in the study of specific plant species, most notably Frangula alnus. chemfaces.com The identification and quantification of this compound are essential for the chemical characterization and quality assessment of plant-derived materials. e3s-conferences.org Plant metabolomics research utilizes advanced analytical techniques to profile compounds like this compound. jabonline.in
Detailed research has led to the development of robust analytical methods for its detection:
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC): Validated HPLC and UHPLC methods have been established for the quantitative analysis of this compound and related compounds in Frangula alnus bark. nih.gov These chromatographic techniques allow for the effective separation and quantification of individual analytes from complex plant extracts. nih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy has been employed as a non-destructive method to identify and quantify this compound in plant extracts. e3s-conferences.org This technique can provide quantitative data without the need for authentic standard samples by comparing the integral intensity of specific proton signals of the target compound with a known internal standard. e3s-conferences.org
The study of this compound within a metabolomics framework allows researchers to understand its biosynthetic pathways, its role in plant-microbe interactions, and how its expression may be altered by environmental factors. x-mol.netfrontiersin.org This knowledge is fundamental to advancing functional genomics and improving the understanding of plant biochemistry. jabonline.in
Table 2: Comparative Overview of Analytical Methods for this compound
| Parameter | HPLC Method | UHPLC Method |
|---|---|---|
| Column | MN Nucleodur C18 (125 × 4 mm, 3 μm) | Waters Acquity UPLC BEH C18 (100 × 2.1 mm, 1.7 μm) |
| Mobile Phase A | Water + 1.25 mL/L phosphoric acid (85%) | Water + 1.25 mL/L phosphoric acid (85%) |
| Mobile Phase B | CH₃CN/MeOH (20:80) | CH₃CN/MeOH (20:80) |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Column Temperature | 50 °C | 50 °C |
| Detection Wavelength | 435 nm | 435 nm |
| Analysis Time | 25 minutes | 13 minutes |
Source: nih.govresearchgate.net
Structure
2D Structure
Properties
IUPAC Name |
1-hydroxy-3-methyl-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyanthracene-9,10-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O14/c1-8-3-11-16(13(29)4-8)21(33)17-12(19(11)31)5-10(39-26-24(36)22(34)18(30)9(2)38-26)6-14(17)40-27-25(37)23(35)20(32)15(7-28)41-27/h3-6,9,15,18,20,22-30,32,34-37H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPSQZOFVCVOOIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=CC3=C(C(=C2)OC4C(C(C(C(O4)CO)O)O)O)C(=O)C5=C(C3=O)C=C(C=C5O)C)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70943455 | |
| Record name | 4-(Hexopyranosyloxy)-5-hydroxy-7-methyl-9,10-dioxo-9,10-dihydroanthracen-2-yl 6-deoxyhexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70943455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
578.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21133-53-9 | |
| Record name | 4-(Hexopyranosyloxy)-5-hydroxy-7-methyl-9,10-dioxo-9,10-dihydroanthracen-2-yl 6-deoxyhexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70943455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Natural Occurrence and Botanical Distribution
Primary Plant Sources of Glucofrangulin A
The principal botanical sources of this compound are members of the Frangula and Rhamnus genera.
Frangula alnus, commonly known as Alder Buckthorn, is the most well-documented and primary source of this compound. permaculture.co.ukcaringsunshine.comdrugfuture.com This deciduous shrub or small tree, native to Europe and parts of Asia, has been recognized for centuries in traditional herbal medicine, largely due to the chemical constituents of its bark. permaculture.co.ukcaringsunshine.comvitaforest.eu The bark of F. alnus is required to contain a minimum of 7% glucofrangulins, highlighting its significance as a commercial and medicinal source. permaculture.co.uk Research confirms that the laxative effects attributed to the bark are primarily due to anthraquinone (B42736) glycosides, with this compound being a main active component. d-nb.infopharmacompass.com
The genus Rhamnus, closely related to Frangula, also contains species that produce this compound. cymitquimica.comphytolab.comdergipark.org.tr The genus includes approximately 137 species distributed across East Asia, the Americas, and Africa. dergipark.org.trresearchgate.net While many species exist, specific research has identified this compound in the following:
Rhamnus frangula : This is a synonym for Frangula alnus, and thus a primary source. caringsunshine.comdrugfuture.comcaringsunshine.comsante.fr
Rhamnus prinoides : Also known as Shiny-leaf Buckthorn, this African species has been shown to contain this compound in its fruits. nih.govchemfaces.comresearchgate.net
Rhamnus cathartica : Research indicates the presence of glucofrangulins in this species, commonly known as Purging Buckthorn. researchgate.net
Investigations into other plant genera for the presence of this compound have yielded limited results.
Sageretia thea : This species has been reported to contain this compound. nih.gov
Rumex sp. : While some sources suggest the potential presence of this compound in the Rumex (dock) genus, at least one study that analyzed the underground organs of Rumex confertus, R. crispus, R. obtusifolius, and R. aquaticus did not detect this compound. phytolab.comresearchgate.net
| Genus | Species | Common Name | Primary Part(s) Containing this compound |
|---|---|---|---|
| Frangula | F. alnus | Alder Buckthorn | Bark permaculture.co.uksante.fr |
| Rhamnus | R. prinoides | Shiny-leaf Buckthorn | Fruits chemfaces.comresearchgate.net |
| R. cathartica | Purging Buckthorn | Not specified in results | |
| Sageretia | S. thea | Mock Buckthorn | Not specified in results nih.gov |
Localization within Plant Tissues
This compound is not uniformly distributed throughout the plant. Its accumulation is highly tissue-specific, which is a critical factor for its extraction and traditional use.
Bark: In Frangula alnus and other Rhamnus species, the highest concentration of this compound and related anthraquinone glycosides is found in the bark. caringsunshine.comdrugfuture.comvitaforest.eucaringsunshine.com Specifically, the dried bark of the stem and branches is harvested for its active constituents. sante.fr The French Pharmacopoeia specifies that mother tinctures should be prepared from the dried bark of Rhamnus frangula L. sante.fr
Fruits: In certain species, such as Rhamnus prinoides, this compound has been isolated from the fruits. chemfaces.comresearchgate.net
Roots: A study of various Rumex species did not find this compound in the roots (underground organs). researchgate.net
Isomeric Forms of Glucofrangulin (e.g., this compound and B)
Glucofrangulin is not a single compound but exists as at least two structural isomers: this compound and Glucofrangulin B. drugfuture.comd-nb.infopharmacompass.com Isomers are molecules that have the same molecular formula but a different arrangement of atoms in space.
The core structure of both isomers is an emodin (B1671224) anthraquinone aglycone linked to two sugar units. The difference between this compound and B lies in the identity of one of these sugar moieties. pharmacompass.com
This compound has a molecular formula of C₂₇H₃₀O₁₄. cymitquimica.comnih.gov Its structure consists of an emodin aglycone attached to a β-D-glucopyranosyl unit and a 6-deoxy-α-L-mannopyranosyl (α-L-rhamnopyranosyl) unit.
Glucofrangulin B has a molecular formula of C₂₆H₂₈O₁₄. nih.govbiosynth.com It differs from isomer A in that the rhamnose sugar is replaced by a D-apio-β-D-furanosyl group. pharmacompass.com
This structural difference, specifically in the sugar linked at the 3-position of the aglycone, leads to distinct chemical properties and may influence their biological activity. drugfuture.com Both isomers are considered important active principles in Frangula bark. d-nb.infopharmacompass.com
| Feature | This compound | Glucofrangulin B |
|---|---|---|
| Molecular Formula | C₂₇H₃₀O₁₄ cymitquimica.comnih.gov | C₂₆H₂₈O₁₄ nih.govbiosynth.com |
| Molecular Weight | 578.5 g/mol nih.gov | 564.49 g/mol biosynth.com |
| Aglycone | Emodin | |
| Distinguishing Sugar Moiety | 6-deoxy-α-L-mannopyranose (Rhamnose) | D-apio-β-D-furanose (Apiose) pharmacompass.com |
Isolation and Purification Methodologies
Extraction Techniques from Plant Biomass
The initial step in isolating Glucofrangulin A is its extraction from the dried and powdered plant biomass. This process aims to liberate the target molecule from the complex plant matrix.
Conventional extraction methods rely on the solvent's capacity to dissolve and remove the desired compounds from the plant material. The choice of solvent is crucial, as this compound, being a glycoside, exhibits different solubility compared to its aglycone form, emodin (B1671224). ymerdigital.comd-nb.info Polar solvents such as methanol (B129727), ethanol, water, or mixtures thereof are typically employed for the extraction of anthraquinone (B42736) glycosides. ymerdigital.com
Maceration is a traditional and straightforward solid-liquid extraction technique where the plant material is soaked in a chosen solvent for an extended period at room temperature. nih.gov The process relies on concentration gradients to facilitate the diffusion of the analyte from the plant matrix into the solvent. For anthraquinone extraction, maceration can be effective but is often time-consuming and may result in lower yields compared to more advanced methods. nih.govresearchgate.net Studies comparing various techniques have noted that methods like maceration may require several days to achieve satisfactory extraction. nih.gov In some protocols, methanol has been used as the solvent for the maceration of anthraquinones from Rhamnus species. researchgate.net The simplicity of the procedure is its primary advantage, requiring minimal specialized equipment. researchgate.net
Reflux extraction, which includes the well-known Soxhlet extraction technique, is a continuous extraction method that offers higher efficiency than simple maceration. diva-portal.orgfspublishers.org In this process, the solvent is heated to its boiling point, and its vapors are condensed, allowing the distilled solvent to percolate repeatedly through the plant material. mdpi.comunirioja.es This continuous process with fresh, hot solvent enhances the extraction of target compounds.
While effective, reflux extraction can be time- and energy-intensive and may not be suitable for thermolabile compounds due to the sustained high temperatures. nih.govdiva-portal.org However, it can also protect some heat-sensitive compounds better than methods requiring higher temperatures over shorter periods. nih.gov Ethanol-water mixtures are often effective solvents for reflux extraction. diva-portal.org For instance, studies on related plant materials have shown that refluxing for several hours can yield significant amounts of bioactive compounds, although prolonged heating can also lead to degradation. diva-portal.orgfspublishers.org
Table 1: Comparison of Conventional Extraction Methods for Anthraquinones
| Method | Principle | Advantages | Disadvantages |
| Maceration | Soaking plant material in a solvent at room temperature for an extended period. nih.gov | Simple, low cost, suitable for thermolabile compounds. researchgate.net | Time-consuming, potentially lower extraction efficiency. nih.gov |
| Reflux Extraction | Continuous percolation of hot, distilled solvent through the plant material. unirioja.es | More efficient than maceration, exhaustive extraction. diva-portal.orgfspublishers.org | Time- and energy-consuming, potential degradation of heat-sensitive compounds. nih.govdiva-portal.org |
This table provides a general comparison based on principles applied to the extraction of plant bioactives, including anthraquinones.
To overcome the limitations of conventional methods, modern techniques have been developed that use mechanical energy, such as ultrasonic waves or microwaves, to accelerate the extraction process. These methods are generally faster, more efficient, and consume less solvent, making them more environmentally friendly. frontiersin.orgaimspress.com
Ultrasonic Extraction (USE), also known as sonication, utilizes high-frequency sound waves (typically >20 kHz) to create cavitation bubbles in the solvent. nih.govunirioja.es The collapse of these bubbles near the plant cell walls generates microjets and shockwaves, disrupting the cell structure and enhancing the penetration of the solvent, thereby accelerating the release of intracellular compounds like this compound. nih.govmdpi.com USE is recognized for its speed, efficiency, and operation at lower temperatures, which helps preserve thermolabile compounds. mdpi.comunirioja.es
Research has specifically optimized USE for the extraction of glucofrangulins and frangulins from the bark of Frangula alnus. researchgate.netresearchgate.net A response surface methodology determined the optimal conditions for achieving the highest yield. researchgate.netresearchgate.net
Table 2: Optimized Parameters for Ultrasonic Extraction of this compound
| Parameter | Optimized Value |
| Solvent Composition | 68% Acetonitrile (B52724) (CH3CN) in water |
| Extraction Temperature | 35 °C |
| Extraction Duration | 25 minutes |
Data sourced from a study on the validated HPLC and UHPLC analysis of frangulins and glucofrangulins from Frangula alnus bark. researchgate.netresearchgate.net
This optimized method demonstrates the precision and efficiency of USE, making it a highly suitable technique for the industrial and laboratory-scale extraction of this compound. researchgate.netresearchgate.net
Microwave-Assisted Extraction (MAE) is another advanced technique that employs microwave energy to heat the solvent and the plant material. ncsu.eduresearchgate.net The microwaves cause the polar molecules within the sample and solvent to oscillate rapidly, generating heat. This localized heating creates pressure within the plant cells, leading to cell wall rupture and the rapid release of phytochemicals into the solvent. researchgate.net
MAE offers significant advantages, including drastically reduced extraction times (often in minutes), lower solvent consumption, and higher extraction yields compared to conventional methods. ncsu.eduresearchgate.net The efficiency of MAE is dependent on several factors, including the nature of the solvent, solvent volume, temperature, microwave power, and the characteristics of the plant material. researchgate.net Water is often used as a solvent, sometimes in combination with organic solvents like ethanol, as its high polarity makes it efficient at absorbing microwave energy. researchgate.netresearchgate.net While specific MAE protocols optimized for this compound are not as extensively detailed as USE in the reviewed literature, the method has been successfully applied to extract related glycosides and anthraquinones from various plant sources. nih.govresearchgate.net
Table 3: General Parameters for Microwave-Assisted Extraction (MAE)
| Parameter | Description |
| Solvent | Polar solvents or mixtures (e.g., ethanol, methanol, water) are preferred for their ability to absorb microwave energy. researchgate.netresearchgate.net |
| Microwave Power | Affects the heating rate and extraction efficiency; must be optimized to prevent compound degradation. researchgate.net |
| Temperature | A critical parameter that influences extraction kinetics and compound stability. researchgate.net |
| Time | Significantly shorter than conventional methods, typically ranging from seconds to minutes. ncsu.edu |
| Solid-to-Solvent Ratio | An important variable that affects the extraction yield and must be optimized for each specific application. mdpi.com |
This table outlines the key operational parameters that are typically optimized for MAE of bioactive compounds from plant materials.
Mechanically Assisted Extraction Methods
Accelerated Solvent Extraction (ASE)
Accelerated Solvent Extraction (ASE) is a modern and efficient technique for the extraction of compounds from solid and semi-solid samples. thermofisher.com This method utilizes solvents at elevated temperatures and pressures, which enhances extraction efficiency and reduces solvent consumption and extraction time compared to traditional methods like maceration or Soxhlet extraction. thermofisher.comuia-initiative.eu
The increased temperature and pressure keep the solvent in a liquid state above its boiling point, which lowers its viscosity and improves its ability to penetrate the sample matrix. thermofisher.com This facilitates a more rapid and complete extraction of the target analytes. thermofisher.com For the extraction of anthraquinones like this compound from plant materials, ASE offers a significant advantage in terms of speed and efficiency. uia-initiative.eu
Key parameters that can be optimized for ASE include the type of solvent, temperature, pressure, static extraction time, and the number of extraction cycles. boku.ac.at While specific optimized ASE parameters for this compound are not extensively detailed in the provided search results, the general principles of ASE are applicable. For instance, studies on the extraction of anthranoids from Frangula alnus bark have explored various solvents, including methanol-water mixtures. d-nb.info The optimization of ASE conditions would involve systematically varying these parameters to achieve the highest yield and purity of this compound.
A typical ASE system, such as the Thermo Scientific Dionex ASE 350, automates the entire extraction process, ensuring high reproducibility. thermofisher.comuia-initiative.eu The system can handle multiple samples sequentially, making it suitable for high-throughput screening and industrial-scale extraction. uia-initiative.eu
Chromatographic Separation and Purification Strategies
Following extraction, the crude extract containing this compound undergoes several chromatographic steps to isolate the compound to a high degree of purity.
Preliminary column chromatography is employed to separate the complex mixture of compounds in the crude extract into simpler fractions.
Silica (B1680970) gel column chromatography is a widely used adsorption chromatography technique for the purification of organic compounds. column-chromatography.com The separation is based on the differential adsorption of the components of the mixture onto the silica gel stationary phase. column-chromatography.com The choice of mobile phase (solvent system) is crucial for effective separation. A gradient elution, where the polarity of the mobile phase is gradually increased, is often used to separate compounds with a wide range of polarities. researchgate.net
For the separation of anthraquinone glycosides like this compound, a typical approach involves packing a column with silica gel and eluting with a solvent system of increasing polarity, such as a gradient of n-hexane, ethyl acetate (B1210297), and methanol. researchgate.net Non-polar compounds will elute first, followed by compounds of increasing polarity. The fractions are collected and analyzed, often by thin-layer chromatography (TLC), to identify those containing the desired compound. researchgate.net
Sephadex LH-20 is a versatile chromatography medium used for the separation of natural products. cytivalifesciences.com It is a hydroxypropylated, cross-linked dextran (B179266) gel that exhibits both hydrophilic and lipophilic properties, allowing for separation in both aqueous and organic solvents. cytivalifesciences.com The separation mechanism on Sephadex LH-20 can be a combination of size exclusion and partition chromatography, depending on the solvent system used. cytivalifesciences.comresearchgate.net
When used with organic solvents, it can effectively separate compounds based on their polarity and aromaticity. nih.gov For instance, in the separation of plant extracts, different classes of compounds such as flavonoids, terpenoids, and tannins can be separated. researchgate.netpan.olsztyn.pl In the context of purifying this compound, Sephadex LH-20 chromatography would typically follow an initial separation on silica gel. It is particularly effective in separating closely related compounds that may not have been resolved by silica gel chromatography alone. cytivalifesciences.com Elution is often performed with solvents like methanol or ethanol. nih.govpan.olsztyn.pl
For obtaining highly pure this compound, high-resolution preparative chromatography techniques are essential.
Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for the final purification of compounds. labcompare.com It utilizes high pressure to force the mobile phase through a column packed with small-particle stationary phase, resulting in high resolution and rapid separations. labcompare.com
Validated HPLC methods have been specifically developed for the quantitative determination of this compound and related compounds in Frangula alnus bark. nih.gov These methods often employ a reversed-phase C18 column and a gradient elution with a mobile phase consisting of an acidified aqueous solution and a mixture of acetonitrile and methanol. nih.govthieme-connect.com The use of an elevated column temperature, for example 50 °C, can improve peak shape and separation efficiency. nih.govthieme-connect.com Detection is typically carried out using a UV-Vis detector at a wavelength where the anthraquinones exhibit strong absorbance, such as 435 nm. nih.govthieme-connect.com
The table below summarizes typical parameters for the HPLC analysis of this compound, which can be adapted for preparative scale purification by increasing the column size and sample load.
| Parameter | HPLC Method | UHPLC Method |
| Column | MN Nucleodur C18 (125 x 4 mm, 3 µm) | Waters Acquity UPLC BEH C18 (100 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | Water with 1.25 mL/L phosphoric acid (85%) | Water with 1.25 mL/L phosphoric acid (85%) |
| Mobile Phase B | Acetonitrile/Methanol (20:80 v/v) | Acetonitrile/Methanol (20:80 v/v) |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Column Temp. | 50 °C | 50 °C |
| Detection | 435 nm | 435 nm |
| Analysis Time | 25 min | 13 min |
| This table is based on data from a validated method for the quantitative determination of frangulins and glucofrangulins. nih.gov |
For preparative HPLC, the analytical method is scaled up. welch-us.com This involves using a larger column diameter and adjusting the flow rate accordingly. The goal is to maximize the amount of purified compound obtained in a single run while maintaining the required purity. welch-us.com Fractions containing the pure this compound are collected, and the solvent is evaporated to yield the final product.
High-Resolution Preparative Chromatography
Ultra-High-Performance Liquid Chromatography (UHPLC)
Ultra-High-Performance Liquid Chromatography (UHPLC) has emerged as a superior technique for the analysis of this compound, offering significant advantages in speed and resolution over traditional High-Performance Liquid Chromatography (HPLC). Optimized UHPLC methods allow for the quantitative determination of this compound, alongside its related compounds Glucofrangulin B, Frangulin A, and Frangulin B, in a fraction of the time required for HPLC.
Validated studies have demonstrated that a robust UHPLC method can separate these analytes in just 13 minutes, compared to the 25 minutes required by HPLC. nih.govacs.orgresearchgate.net This enhancement in throughput is achieved by using columns with smaller particle sizes (typically 1.7 µm), which allows for higher flow rates and improved efficiency without sacrificing resolution. nih.govacs.orgresearchgate.net The resolution between the separated compounds is consistently maintained at a value of 1.5 or greater, ensuring distinct and quantifiable peaks. nih.govresearchgate.net
The typical setup for UHPLC analysis of this compound involves a reversed-phase column, such as a Waters Acquity UPLC BEH C18, and a gradient mobile phase. nih.govacs.orgresearchgate.net The mobile phase commonly consists of an aqueous component (A), like water acidified with phosphoric acid, and an organic component (B), which is often a mixture of acetonitrile and methanol. nih.govacs.orgresearchgate.net The detection is typically performed using a photodiode array (PDA) detector at a wavelength of 435 nm, which is optimal for these anthraquinone compounds. nih.govresearchgate.netresearchgate.net The column temperature is often elevated to around 50°C to improve peak shape and reduce analysis time. nih.govresearchgate.net
Table 1: Typical UHPLC Parameters for this compound Analysis This table is interactive. You can sort and filter the data.
| Parameter | Specification | Source(s) |
|---|---|---|
| Instrument | Waters Acquity UPLC system or similar | nih.govresearchgate.netresearchgate.net |
| Column | Waters Acquity UPLC BEH C18 (100 × 2.1 mm, 1.7 µm) | nih.govacs.orgresearchgate.net |
| Mobile Phase A | Water + 1.25 mL/L Phosphoric Acid (85%) | nih.govacs.orgresearchgate.net |
| Mobile Phase B | Acetonitrile/Methanol (20:80 v/v) | nih.govacs.orgresearchgate.net |
| Flow Rate | 0.4 mL/min | nih.govacs.orgresearchgate.net |
| Column Temperature | 50 °C | nih.govresearchgate.netresearchgate.net |
| Detection Wavelength | 435 nm | nih.govresearchgate.netresearchgate.net |
| Analysis Time | ~13 minutes | nih.govacs.orgresearchgate.net |
Optimization and Challenges in Isolation Procedures
The isolation of this compound from its natural source, primarily the bark of Frangula alnus (alder buckthorn), presents several challenges that necessitate careful optimization of extraction and purification protocols. terzaluna.com These challenges stem from the compound's solubility characteristics and its co-occurrence with structurally similar anthraquinones.
Solvent System Optimization
The choice and optimization of solvent systems are critical for both the initial extraction of this compound from the plant matrix and its subsequent chromatographic purification.
For extraction, a variety of solvents have been utilized, including water, methanol, ethanol, and isopropanol. The selection is based on maximizing the yield of this compound while minimizing the co-extraction of interfering substances. Research has shown that ultrasonic extraction is an effective method, and its conditions have been optimized using response surface methodology. nih.govacs.org The optimal conditions were identified as using a solvent mixture of 68% acetonitrile in water, an extraction temperature of 35°C, and a duration of 25 minutes. nih.govacs.orgresearchgate.net Other methods employ a mixture of 70% methanol in water for extraction. d-nb.info
For chromatographic separation, particularly in reversed-phase HPLC and UHPLC, the mobile phase composition is paramount. uhplcs.com The mobile phase typically consists of a polar aqueous solvent and a less polar organic modifier. molnar-institute.com By adjusting the ratio of these solvents in a gradient elution, compounds are separated based on their differing affinities for the stationary phase. For this compound and related anthraquinones, a common mobile phase combines acidified water with a mixture of acetonitrile and methanol. nih.govacs.orgresearchgate.net The optimization of this gradient is crucial for achieving baseline separation of the closely related frangulins and glucofrangulins. researchgate.net
Table 2: Solvent Systems Employed in this compound Isolation This table is interactive. You can sort and filter the data.
| Process | Solvent System | Purpose | Source(s) |
|---|---|---|---|
| Extraction | 68% Acetonitrile in water | Optimized ultrasonic extraction | nih.govacs.orgresearchgate.net |
| Extraction | 70% Methanol in water | Extraction | d-nb.info |
| Extraction | Methanol, Ethanol, Water, Isopropanol | General extraction | |
| Chromatography | Water/Phosphoric Acid and Acetonitrile/Methanol | UHPLC mobile phase for separation | nih.govacs.orgresearchgate.net |
| Chromatography | Acetonitrile/Water and NaHCO3 | HPLC extraction solution | researchgate.net |
| Chromatography | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | General solubility | theclinivex.com |
Differentiation from Structurally Related Anthraquinones
A primary challenge in the isolation and quantification of this compound is its differentiation from other co-occurring and structurally similar anthraquinones. terzaluna.com These include its isomer, Glucofrangulin B, its hydrolysis product, Frangulin A, and the aglycone, Emodin.
This compound and Glucofrangulin B are structural isomers, differing only in the nature of the sugar moiety attached to the anthraquinone core. drugfuture.com This subtle structural difference makes their chromatographic separation difficult, requiring highly optimized systems like the UHPLC methods described previously to achieve baseline resolution. nih.govacs.org Similarly, Frangulin A is the direct hydrolysis product of this compound, where the glucose unit at the 1-position is cleaved. uomustansiriyah.edu.iq Preventing unintentional hydrolysis during extraction and storage is crucial for accurate quantification. The bark must be aged for at least a year before use, as fresh bark contains unstable anthrones that can interfere with the analysis and cause adverse effects. uomustansiriyah.edu.iqwordpress.com
The development of selective analytical methods is therefore essential. The validated UHPLC methods have proven capable of separating this compound from Glucofrangulin B, Frangulin A, and Frangulin B. nih.govacs.org However, a persistent challenge is the lack of commercial reference standards for glucofrangulins. acs.orgd-nb.info This often necessitates quantifying them using the calibration curves of their respective frangulin aglycones, which can introduce a bias of around 8% due to differences in molar absorptivity. d-nb.info
Table 3: Structurally Related Anthraquinones to this compound This table is interactive. You can sort and filter the data.
| Compound | Molecular Formula | Relationship to this compound | Key Differentiating Feature | Source(s) |
|---|---|---|---|---|
| This compound | C₂₇H₃₀O₁₄ | Target Compound | Contains a β-D-glucopyranosyl unit and an α-L-rhamnopyranosyl unit. | cymitquimica.com |
| Glucofrangulin B | C₂₆H₂₈O₁₄ | Isomer | Contains a D-apio-β-D-furanosyl group instead of a rhamnosyl group. | terzaluna.com |
| Frangulin A | C₂₁H₂₀O₉ | Hydrolysis Product | Lacks the glucose unit at position 1 of the emodin core. | terzaluna.comuomustansiriyah.edu.iq |
| Emodin | C₁₅H₁₀O₅ | Aglycone | The core anthraquinone structure without any sugar moieties. | nih.gov |
| Chrysophanol | C₁₅H₁₀O₄ | Related Anthraquinone | Another common anthraquinone found in the plant source. | nih.gov |
Structural Elucidation Studies
Spectroscopic Techniques for Structural Characterization
The determination of the intricate structure of Glucofrangulin A, which features an anthraquinone (B42736) core linked to two distinct sugar moieties, relies heavily on the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These powerful analytical tools provide complementary information, allowing for a comprehensive and unambiguous structural assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed insights into the carbon-hydrogen framework. hyphadiscovery.comnih.gov For this compound, both one-dimensional and two-dimensional NMR experiments are crucial for piecing together its molecular puzzle.
One-dimensional proton (¹H) and carbon-13 (¹³C) NMR spectra provide the initial and fundamental data for structure determination. The ¹H NMR spectrum reveals the number of different types of protons and their immediate electronic environment, while the ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. sigmaaldrich.com
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Anthraquinone Aromatic H | 7.0 - 8.5 | 110 - 165 |
| Anthraquinone Carbonyl C | - | 180 - 190 |
| Glc Anomeric H (β) | ~4.5 - 5.5 (d) | ~100 - 105 |
| Rha Anomeric H (α) | ~4.8 - 5.8 (br s) | ~98 - 103 |
| Rha Methyl H | ~1.2 (d) | ~18 |
d = doublet, br s = broad singlet
Two-dimensional (2D) NMR experiments are essential for establishing the connectivity between different parts of the molecule. columbia.edu The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly powerful as it reveals long-range correlations (typically over 2-4 bonds) between protons and carbons. rsc.orgmagritek.com
For this compound, HMBC is critical for determining the attachment points of the sugar units to the emodin (B1671224) anthraquinone core. For example, a correlation between the anomeric proton of the glucose unit and a specific carbon on the anthraquinone ring would definitively establish that glycosidic linkage. Similarly, correlations between the anomeric proton of the rhamnose unit and another carbon of the anthraquinone core would confirm the second linkage point. acdlabs.com The HMBC spectrum would also be instrumental in assigning the various protons and carbons within the sugar moieties and the anthraquinone skeleton by observing correlations between them. d-nb.infocolumbia.edu
Mass Spectrometry (MS)
Mass spectrometry is a vital analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns. scielo.org.mx
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is employed to determine the precise molecular formula of this compound. researchgate.netpensoft.net This technique provides a highly accurate mass measurement, which allows for the calculation of the elemental composition. For this compound, HR-ESI-MS confirms the molecular formula as C₂₇H₃₀O₁₄. nih.gov This information is fundamental and serves as a crucial constraint for the structural elucidation process.
Table 2: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₂₇H₃₀O₁₄ | nih.gov |
| Exact Mass | 578.16355 Da | nih.gov |
| Molecular Weight | 578.52 g/mol |
Tandem Mass Spectrometry (MS/MS) is a powerful technique used to study the fragmentation of a selected ion. nih.govuantwerpen.be In the context of this compound, an MS/MS experiment would involve isolating the molecular ion ([M-H]⁻ or [M+H]⁺) and then inducing its fragmentation. belgium.bemdpi.com The resulting fragment ions provide valuable structural information.
For a glycosidic compound like this compound, characteristic fragmentation patterns would involve the cleavage of the glycosidic bonds. This would result in the loss of the sugar moieties, producing fragment ions corresponding to the aglycone (emodin) and the individual sugar units. The masses of these fragment ions can be used to confirm the identities of the constituent sugars and the anthraquinone core. For instance, the loss of a glucose unit (162 Da) and a rhamnose unit (146 Da) would be expected fragmentation pathways.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions and the presence of chromophores. gcirc.orgbirmingham.ac.uk For this compound, the anthraquinone core acts as the principal chromophore.
Detailed research on the UV-Vis spectrum of this compound and related compounds reveals characteristic absorption maxima. While data for the parent compound can vary slightly depending on the solvent, analysis of its derivative, this compound octaacetate, shows distinct peaks at 212 nm, 264 nm, and 360 nm. drugfuture.com Studies using High-Performance Liquid Chromatography (HPLC) with UV detection have identified an absorption maximum for this compound at approximately 268 nm. This absorption is characteristic of the anthraquinone system and is crucial for its detection and quantification in complex mixtures like plant extracts. rtilab.com The presence of multiple absorption bands is typical for substituted anthraquinones and reflects the different electronic transitions possible within the aromatic and carbonyl systems.
Table 1: UV-Vis Absorption Data for this compound Derivatives and Analogs
| Compound | Absorption Maxima (λmax) | Notes |
|---|---|---|
| This compound octaacetate | 212 nm, 264 nm, 360 nm | Data provides insight into the core chromophore's behavior. drugfuture.com |
Infrared (IR) Spectroscopy
The structure of this compound includes hydroxyl (-OH), carbonyl (C=O), aromatic (C=C and C-H), and ether (C-O) groups, each of which has a characteristic absorption frequency range.
Table 2: Predicted Infrared (IR) Absorption Bands for this compound
| Functional Group | Bond | Characteristic Absorption Range (cm⁻¹) | Notes |
|---|---|---|---|
| Hydroxyl groups | O-H stretch | 3200 - 3600 (broad) | From the phenolic hydroxyl and multiple alcohol groups on the sugar moieties. nobraintoosmall.co.nz |
| Aromatic C-H | C-H stretch | 3000 - 3100 | From the anthraquinone core. |
| Aliphatic C-H | C-H stretch | 2850 - 3000 | From the methyl group and the sugar rings. sigmaaldrich.com |
| Carbonyl groups | C=O stretch | 1640 - 1690 | From the quinone structure, often showing multiple bands due to conjugation and potential hydrogen bonding. nobraintoosmall.co.nz |
| Aromatic Rings | C=C stretch | 1500 - 1680 | From the aromatic backbone of the anthraquinone. nobraintoosmall.co.nz |
The broad O-H stretching band is a hallmark of its polyhydroxylated nature. The sharp, strong absorption in the carbonyl region confirms the quinone structure, and the complex pattern in the "fingerprint region" (below 1500 cm⁻¹) would be unique to its specific molecular structure, arising from various C-O and C-C stretching and bending vibrations. nobraintoosmall.co.nz
X-ray Crystallography for Conformation Analysis
For a complex molecule like this compound, with ten defined stereocenters, X-ray crystallography is invaluable for unambiguously establishing its absolute stereochemistry. ebi.ac.uk While obtaining a suitable crystal for analysis can be a significant challenge, a successful crystallographic study would provide a detailed conformational model. nih.gov This model would confirm:
The planar nature of the anthraquinone system.
The precise orientation of the β-D-glucopyranosyl and α-L-mannopyranosyl units relative to the aglycone.
The chair conformations of the pyranose rings.
The intramolecular interactions, such as hydrogen bonding, that stabilize the preferred conformation.
Such structural data is crucial for understanding the molecule's chemical properties and its interactions with biological targets.
Hyphenated Chromatographic-Spectroscopic Techniques
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for the analysis of this compound in its natural sources, such as the bark of Rhamnus frangula L. nih.gov Techniques like High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and HPLC with UV-Vis detection are particularly powerful. rtilab.comebi.ac.uk
High-Performance Liquid Chromatography (HPLC): HPLC is used to separate this compound from a complex mixture containing other related glycosides, such as Glucofrangulin B, and their aglycones, emodin and frangulin. rtilab.com The separation is typically achieved using a reversed-phase (e.g., C18) column, where compounds are separated based on their polarity. rtilab.com
UV-Vis Detection: As the separated compounds elute from the HPLC column, they pass through a UV-Vis detector. This allows for the quantification of this compound by measuring its absorbance at a specific wavelength (e.g., 268 nm or 435 nm), and the UV spectrum can aid in its preliminary identification by comparison with a reference standard. rtilab.com
Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) provides even more definitive structural information. sigmaaldrich.com
Molecular Ion Peak: Mass spectrometry confirms the molecular weight of the compound. For this compound, a protonated molecule [M+H]⁺ would be observed at a mass-to-charge ratio (m/z) of 579.17088, confirming its molecular formula of C₂₇H₃₀O₁₄. uni.lu
Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to fragmentation. The resulting fragmentation pattern is a unique fingerprint of the molecule, revealing the loss of the sugar moieties. The cleavage of the glycosidic bonds would result in characteristic fragment ions corresponding to the loss of the glucose unit (a loss of 162 Da) and the rhamnose unit (a loss of 146 Da), providing unequivocal evidence for the identities and sequence of the sugar units attached to the emodin core. sigmaaldrich.com
These hyphenated methods are indispensable for both the qualitative identification and quantitative analysis of this compound in research and quality control settings.
Biosynthesis and Biotransformation Pathways
Proposed Biosynthetic Routes for the Anthraquinone (B42736) Core
The core of Glucofrangulin A is an anthraquinone structure, specifically a derivative of emodin (B1671224). In higher plants, two primary biosynthetic pathways are known to produce anthraquinones: the polyketide pathway and the chorismate/o-succinylbenzoic acid pathway. researchgate.netresearchgate.net
Research suggests that emodin-type anthraquinones, which form the aglycone backbone of this compound, are synthesized via the polyketide pathway . uomustansiriyah.edu.iq This pathway involves the head-to-tail condensation of eight acetate (B1210297) units (in the form of acetyl-CoA and malonyl-CoA) to form a poly-β-ketomethylene acid intermediate. researchgate.netuomustansiriyah.edu.iq This linear polyketide chain then undergoes intramolecular condensation and aromatization to yield the characteristic tricyclic anthraquinone scaffold. uomustansiriyah.edu.iq While this pathway has been established in microorganisms like Pencillium islandicum, it is the presumed route in higher plants producing emodin-type compounds. uomustansiriyah.edu.iq
The alternative chorismate/o-succinylbenzoic acid pathway, which utilizes shikimic acid, is primarily associated with the biosynthesis of anthraquinones in the Rubiaceae family and is not considered the primary route for the formation of the this compound core. researchgate.netuomustansiriyah.edu.iq
Glycosylation Mechanisms and Sugar Moiety Attachment
Glycosylation, the attachment of sugar molecules to the aglycone core, is a critical step in the biosynthesis of this compound and is essential for its pharmacological properties. uomustansiriyah.edu.iqscribd.com This process enhances the molecule's solubility and facilitates its transport to its site of action in the large intestine. uomustansiriyah.edu.iquomustansiriyah.edu.iq
The glycosylation of the emodin aglycone to form this compound is a two-step process involving the sequential attachment of two different sugar units: a β-D-glucose and an α-L-rhamnose. The systematic name, 3-[(6-Deoxy-alpha-L-mannopyranosyl)oxy]-1-(beta-D-glucopyranosyloxy)-8-hydroxy-6-methyl-9,10-anthracenedione, precisely defines these linkages. cymitquimica.com
This enzymatic process is catalyzed by glycosyltransferases (Gtfs) . thermofisher.com These enzymes exhibit high specificity, transferring a particular sugar from an activated donor molecule (like a sugar nucleotide) to a specific hydroxyl group on the aglycone acceptor. thermofisher.comnih.gov In the formation of this compound, it is proposed that:
A glucosyltransferase attaches a β-D-glucopyranosyl unit to the hydroxyl group at the C-1 position of the emodin core.
A separate rhamnosyltransferase attaches a 6-deoxy-α-L-mannopyranosyl (α-L-rhamnopyranosyl) unit to the hydroxyl group at the C-3 position.
The stereospecificity of these enzymes ensures the correct α- and β-configurations of the glycosidic bonds, which are crucial for the molecule's stability and subsequent recognition by hydrolytic enzymes. nih.gov
Enzymatic Biotransformations of this compound
Once ingested, this compound is not absorbed in the upper gastrointestinal tract. Instead, it travels to the colon, where it undergoes significant biotransformation by the resident gut microbiota. pharmacompass.com This microbial metabolism is key to activating the compound.
The human gut microbiota possesses a vast arsenal (B13267) of enzymes, including various β-glycosidases , that are capable of cleaving glycosidic bonds. mdpi.comimpactfactor.org These microbial enzymes are responsible for the initial and essential step in the metabolism of this compound. pharmacompass.com Bacterial species belonging to phyla such as Bacteroidetes, Firmicutes, and Actinobacteria are known to produce a range of glycoside hydrolases that can process complex plant-derived molecules. nih.govnih.gov The β-glycosidic linkage of the glucose molecule at the C-1 position of this compound makes it a substrate for these bacterial enzymes. pharmacompass.com
The enzymatic action of microbial glycosidases leads to the stepwise hydrolysis of this compound. This process releases the sugar moieties and ultimately liberates the pharmacologically active aglycone. The degradation occurs in a specific sequence:
First Hydrolysis: The β-glycosidic bond is cleaved, releasing the glucose molecule and yielding Frangulin A (also known as frangula emodin rhamnoside). uomustansiriyah.edu.iqscribd.comuomustansiriyah.edu.iquoanbar.edu.iq
Second Hydrolysis: The subsequent hydrolysis of Frangulin A cleaves the rhamnose moiety, releasing the final aglycone, frangula-emodin (emodin). uomustansiriyah.edu.iqscribd.comuomustansiriyah.edu.iq
This liberation of the emodin aglycone within the colon is the critical activation step, as the free aglycones are responsible for the compound's physiological effects. uomustansiriyah.edu.iq
| Initial Compound | Enzyme | Product 1 | Product 2 |
|---|---|---|---|
| This compound | Microbial β-Glycosidase | Frangulin A | Glucose |
| Frangulin A | Microbial Glycosidase | Frangula-emodin (Emodin) | Rhamnose |
Natural Deglycosylation Processes (e.g., during plant material storage)
Significant chemical changes, including deglycosylation, occur in plant materials containing this compound during storage. The bark of Rhamnus frangula is typically aged for at least one year before use. pharmacompass.comuoanbar.edu.iqd-nb.info This storage period is crucial because fresh bark contains the anthraquinone precursors in their reduced forms (anthrones/dianthrones), which can cause severe gastric irritation. pharmacompass.com
Synthetic Strategies for Glucofrangulin a and Its Analogues
Total Synthesis Approaches
The total synthesis of Glucofrangulin A involves the creation of the molecule from simple, commercially available starting materials. This process can be conceptually broken down into the formation of the aglycone (the non-sugar part) and the subsequent attachment of the sugar moieties.
Construction of the Anthraquinone (B42736) Core (e.g., Friedel-Crafts Acylation)
The tricyclic anthraquinone core is the foundational structure of this compound. A common and powerful method for constructing such aromatic systems is the Friedel-Crafts acylation. This reaction typically involves the reaction of a phthalic anhydride (B1165640) derivative with a substituted benzene (B151609) ring in the presence of a Lewis acid catalyst, such as aluminum chloride. This is followed by a cyclization step to form the characteristic three-ring structure of anthraquinone.
Stereoselective Glycosylation Reactions
A pivotal and often challenging step in the synthesis of this compound is the attachment of the disaccharide unit to the emodin (B1671224) core. This process, known as glycosylation, must be performed with high control over the stereochemistry at the anomeric centers to form the correct α and β linkages. The yield and stereochemical outcome of these reactions are influenced by the nature of the glycosyl donor (the activated sugar), the glycosyl acceptor (the aglycone or another sugar), and the reaction conditions. nih.gov
The synthesis is often sequential. First, a protected glucose molecule is attached to the C8-hydroxyl group of the emodin aglycone. This is followed by the attachment of a protected rhamnose molecule to the C6-hydroxyl of the glucose unit. A key challenge is to achieve the desired 1,2-trans stereochemistry for the β-glucosidic bond and the 1,2-cis stereochemistry for the α-rhamnosidic bond. nih.gov The use of participating protecting groups at the C-2 position of the glycosyl donor can help to ensure the formation of 1,2-trans glycosidic linkages through neighboring group participation. nih.govrsc.org The formation of 1,2-cis linkages, as required for the rhamnose unit, is often more challenging. nih.gov
Protecting Group Chemistry in Glycoside Synthesis
The synthesis of complex molecules like this compound, which have multiple reactive hydroxyl groups, necessitates the use of protecting groups. universiteitleiden.nl These are temporary chemical modifications that "mask" a reactive group to prevent it from interfering with reactions elsewhere in the molecule. universiteitleiden.nl In the synthesis of this compound, both the sugar moieties and the anthraquinone core require protection.
Common protecting groups for the hydroxyls on the sugar units include acyl (e.g., acetyl, benzoyl) and ether (e.g., benzyl) groups. nih.gov The choice of protecting group is crucial as it can influence the reactivity of the glycosyl donor and the stereochemical outcome of the glycosylation reaction. rsc.orguniversiteitleiden.nl For instance, an ester protecting group at the C-2 position of the sugar can direct the formation of a trans-glycosidic bond. nih.gov
For the emodin aglycone, a careful protecting group strategy is required to differentiate between the phenolic hydroxyl groups and ensure that glycosylation occurs at the desired position. After the successful assembly of the entire molecule, all protecting groups are removed in a final "deprotection" step to yield the natural product. rsc.org This step must be carefully planned to avoid damaging the sensitive glycosidic bonds.
Semi-Synthetic Modifications
An alternative to total synthesis is a semi-synthetic approach, which starts from a readily available natural product. nih.gov For this compound, the aglycone emodin can be isolated from natural sources. chemfaces.com This naturally derived emodin can then be used as a starting material for the subsequent glycosylation steps.
Green Chemistry Approaches in this compound Synthesis
Green chemistry, or sustainable chemistry, focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. hilarispublisher.comchemistryjournals.net The principles of green chemistry are highly relevant to the synthesis of complex natural products. hilarispublisher.com
Key areas where green chemistry can be applied to the synthesis of this compound include:
Alternative Solvents: Reducing the reliance on volatile and toxic organic solvents by using greener alternatives like water, ionic liquids, or supercritical fluids. chemistryjournals.nethilarispublisher.com
Catalysis: Employing catalytic reactions, including biocatalysis and enzymatic transformations, to improve efficiency and reduce waste. hilarispublisher.comhilarispublisher.com Enzymes, in particular, offer the potential for highly stereoselective glycosylations under mild conditions, potentially eliminating the need for extensive protecting group chemistry. beilstein-journals.org
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. hilarispublisher.com
Renewable Feedstocks: Utilizing renewable starting materials where possible. hilarispublisher.com
Energy Efficiency: Employing methods like microwave-assisted or ultrasound-assisted synthesis to reduce reaction times and energy consumption. hilarispublisher.comhilarispublisher.com
While specific applications of these green techniques to the total synthesis of this compound are still emerging, they represent a promising future direction for producing this and other valuable natural products in a more sustainable manner. worldscientific.com
Advanced Analytical Methodologies and Quantification
Chromatographic Method Development and Validation
The development of robust chromatographic methods is crucial for the qualitative and quantitative analysis of Glucofrangulin A. These methods are designed to be specific, accurate, precise, and linear over a defined concentration range.
High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the quantitative determination of this compound. Validated HPLC methods have been established to separate and quantify this compound, often alongside its related frangulin derivatives. nih.gov The development of these methods has addressed challenges such as achieving baseline separation from structurally similar compounds. acs.org
The choice of the stationary phase is a critical parameter in HPLC method development. For the analysis of this compound and other anthranoids, reversed-phase (RP) columns are commonly employed. Specifically, C18 (octadecylsilane) columns have proven to be a suitable stationary phase. acs.orgmerckmillipore.com
A conventional RP C18 Nucleodur column (4 mm x 125 mm, 3 µm) has been successfully used as a stationary phase for the separation of glucofrangulins and frangulins. thieme-connect.com Another study utilized an MN Nucleodur C18 column (125 × 4 mm with 3 μm particles) for HPLC analysis. nih.gov These C18 phases, with their nonpolar characteristics, effectively retain and separate the moderately polar this compound from other components in the sample matrix. mn-net.com
Optimizing the mobile phase composition is essential for achieving the desired separation and resolution in HPLC. mastelf.comlibretexts.orgteledynelabs.com For the analysis of this compound, various mobile phase systems have been investigated. A significant improvement in the separation of this compound and its isomer, Glucofrangulin B, was achieved using a mobile phase consisting of a mixture of 80% methanol (B129727) and 20% acetonitrile (B52724) as the organic modifier (mobile phase B) and purified water with 1.25 mL/L phosphoric acid (mobile phase A). acs.org
In one validated method, the mobile phase consisted of water with a pH of 2.0 (adjusted with phosphoric acid) as mobile phase A, and a mixture of acetonitrile and methanol (20:80 v/v) as mobile phase B. thieme-connect.comresearchgate.net Another established method uses a mobile phase of acetonitrile-ammonium acetate (B1210297) 0.05 M (27.5:72.5, v/v) adjusted to pH 6.3 with acetic acid. nih.gov The careful adjustment of solvent ratios and pH is critical for controlling the retention and elution of the analyte. mastelf.comlibretexts.org
A gradient elution is often employed to achieve optimal separation of multiple components within a reasonable timeframe. thieme-connect.com An example of a gradient program for the analysis of frangulins is detailed in the table below.
Table 1: Example of a Gradient Elution Program for Frangulin Analysis. thieme-connect.com
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) |
| 0 | 66 | 34 |
| 15.0 | 66 | 34 |
| 16.0 | 50 | 50 |
| 26.0 | 24 | 76 |
| 26.5 | 0 | 100 |
| 28.5 | 0 | 100 |
| 29.0 | 66 | 34 |
| 45.0 | 66 | 34 |
This interactive table provides an example of a gradient elution program used in the HPLC analysis of frangulins.
The selection of an appropriate detection wavelength is crucial for the sensitivity and specificity of the HPLC method. For the quantification of this compound and related anthraquinones, UV-Vis detection is commonly used.
A detection wavelength of 435 nm has been shown to be effective for the simultaneous determination of glucofrangulins and frangulins. nih.govresearchgate.netthieme-connect.comresearchgate.net This wavelength provides good sensitivity for these compounds. Another study utilized a photodiode-array detector to monitor the separation at 420 nm for anthraquinones, including this compound. fabad.org.tr The choice of wavelength can be optimized to maximize the signal-to-noise ratio for the analyte of interest while minimizing interference from other matrix components.
Ultra-High-Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC, including higher resolution, faster analysis times, and increased sensitivity. nih.gov A validated UHPLC method has been developed for the quantification of glucofrangulins and frangulins, reducing the analysis time to just 13 minutes compared to 25 minutes for the HPLC method. nih.govresearchgate.net
This enhanced performance is achieved by using columns with smaller particle sizes, such as the Waters Acquity UPLC BEH C18 column (100 × 2.1 mm, 1.7 μm particles), and operating at higher pressures. nih.gov The mobile phase composition and detection wavelength (435 nm) are often similar to those used in HPLC methods. nih.gov The robustness of UHPLC methods is also rigorously tested to ensure reliable performance. nih.gov
Table 2: Comparison of HPLC and UHPLC Method Parameters for this compound Analysis. nih.gov
| Parameter | HPLC Method | UHPLC Method |
| Column | MN Nucleodur C18 (125 × 4 mm, 3 μm) | Waters Acquity UPLC BEH C18 (100 × 2.1 mm, 1.7 μm) |
| Analysis Time | 25 min | 13 min |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Column Temperature | 50 °C | 50 °C |
| Detection Wavelength | 435 nm | 435 nm |
This interactive table compares the key parameters of HPLC and UHPLC methods developed for the analysis of this compound.
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. phenomenex.com While direct analysis of the intact glycoside this compound by GC is not feasible due to its low volatility, GC is a valuable tool for the analysis of its aglycone, emodin (B1671224), after hydrolysis. nih.govfrontiersin.org
The typical workflow involves the hydrolysis of the glycosidic bond to release the free aglycone. nih.gov This is often achieved through acidic or enzymatic hydrolysis. nih.gov The resulting aglycone can then be extracted and analyzed by GC, often coupled with a mass spectrometry (MS) detector for definitive identification. frontiersin.orglibretexts.org This approach provides information about the aglycone portion of the molecule.
High-Performance Liquid Chromatography (HPLC) for Quantitative Determination
Spectrophotometric Quantification Methods (e.g., Modified Bornträger Reaction) and their Limitations
Spectrophotometric methods, particularly the Bornträger and modified Bornträger reactions, have historically been used for the quantification of anthraquinone (B42736) derivatives. The principle of this test involves the hydrolysis of anthraquinone glycosides, like this compound, into their corresponding aglycones (in this case, emodin) using acid and heat. slideshare.netresearchgate.net The resulting aglycones are then extracted with an organic solvent and subsequently treated with an alkaline solution, typically ammonia (B1221849) or another base. uoanbar.edu.iq This reaction produces a characteristic pink to red-colored solution, the intensity of which is measured using a UV-Vis spectrophotometer at a specific wavelength (around 515 nm). mdpi.comthaiscience.info The absorbance is proportional to the concentration of the anthraquinone aglycones present. thaiscience.info
However, this method is fraught with significant limitations, making it an indirect and often inaccurate way to quantify this compound. d-nb.inforesearchgate.net
Key Limitations of the Modified Bornträger Reaction:
Indirect Measurement: The reaction does not directly measure the parent glycoside, this compound. Instead, it quantifies the emodin aglycone after hydrolysis. This process's accuracy is contingent on the complete and consistent hydrolysis of the glycosidic bonds, which can be variable and a significant source of error. d-nb.info
Lack of Specificity: The Bornträger reaction is a general test for anthraquinones and is not specific to a single compound. d-nb.info Other anthraquinone glycosides and their aglycones, such as frangulins, physcion, and chrysophanol, which are often present in the same plant extracts, will also yield a positive result. researchgate.net This leads to a cumulative measurement and an overestimation of the actual this compound content.
Analyte Degradation: The harsh acidic and high-temperature conditions required for hydrolysis can cause the degradation of the very compounds being measured, leading to underestimated results.
Matrix Interference: Complex plant matrices contain numerous other compounds that can interfere with the extraction or the final colorimetric reading, further compromising the accuracy of the quantification.
| Limitation | Description | Consequence |
| Indirect Method | Measures the aglycone (emodin) after hydrolysis, not this compound directly. | Accuracy depends on inconsistent hydrolysis efficiency. |
| Lack of Specificity | Reacts with all anthraquinone derivatives in the sample. | Overestimation of this compound content. |
| Analyte Degradation | Harsh acid/heat conditions can destroy the target molecules. | Inaccurate and lower-than-actual quantification. |
| Matrix Effects | Other compounds in the extract can interfere with the measurement. | Unreliable and non-reproducible results. |
Due to these drawbacks, more specific and direct methods like chromatography and qNMR are now preferred for accurate quantification. researchgate.net
Quantitative Nuclear Magnetic Resonance (qNMR) for Direct Quantification
Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful and superior primary analytical method for the direct, non-destructive quantification of compounds like this compound in complex mixtures. d-nb.infomestrelab.com The fundamental principle of qNMR is that the integral area of a specific resonance signal in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal. nih.gov By comparing the integral of a signal unique to this compound with the integral of a certified reference or surrogate standard of known concentration, its absolute quantity can be determined without the need for a compound-specific calibration curve. mdpi.com
This technique offers several distinct advantages over traditional spectrophotometric and even some chromatographic methods:
Direct and Specific Measurement: qNMR allows for the quantification of this compound directly within a complex extract, such as from Frangula alnus bark. e3s-conferences.org By selecting unique, non-overlapping proton (¹H) signals, the method avoids the hydrolysis step and its associated errors, ensuring that only the target compound is measured. d-nb.infofrontiersin.org
Structural Confirmation: In a single experiment, qNMR provides quantitative data while simultaneously confirming the structural identity of the analyte. mestrelab.com
Broad Applicability: The method can simultaneously quantify multiple compounds in a single run, provided they each have at least one unique signal in the spectrum. d-nb.info
For instance, a specific signal at 7.28 ppm in the ¹H NMR spectrum has been used for the quantitative determination of this compound in DMSO-d6 solvent. e3s-conferences.org The validation of qNMR methods has demonstrated high accuracy and precision, making it a reliable alternative to older, less specific assays. d-nb.infonih.gov
Method Validation Parameters (e.g., Robustness, Precision, Repeatability)
To ensure that an analytical method for quantifying this compound is reliable, accurate, and fit for its intended purpose, it must undergo rigorous validation. scielo.brparticle.dk Key validation parameters, as defined by international guidelines, include robustness, precision, and repeatability. preprints.org These have been assessed for modern HPLC and UHPLC methods developed for this compound analysis. researchgate.netnih.gov
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in its parameters. iaea.org For an HPLC method, this could involve slightly changing the mobile phase composition, pH, column temperature, or flow rate. nih.govwiserpub.com A robust method demonstrates its reliability for routine use in different labs or under slightly different conditions. For example, in a validated HPLC method for this compound, robustness was confirmed by varying factors like the percentage of acetonitrile in the extraction solvent, extraction temperature, and duration, with the method proving to be very stable against these small deviations. nih.gov
Precision refers to the closeness of agreement among a series of measurements from the same homogeneous sample. It is typically expressed as the relative standard deviation (RSD). Precision is evaluated at two levels:
Repeatability (Intra-assay precision): This assesses the precision of the method over a short time under the same operating conditions (same analyst, same equipment). iaea.org For a validated HPLC method, the repeatability for quantifying glucofrangulins was excellent, with an RSD of less than 0.5%. researchgate.net
Intermediate Precision: This evaluates the variations within a laboratory, such as on different days, with different analysts, or using different equipment. wiserpub.com
The acceptance criteria for precision often require the RSD to be below 2%. researchgate.net
| Validation Parameter | Definition | Example Application for this compound Analysis | Typical Acceptance Criteria |
| Robustness | The ability of the method to withstand small, deliberate changes in parameters (e.g., flow rate, temperature). preprints.org | A validated HPLC method showed a resolution of >1.5 when factors like column temperature (±5°C) and flow rate (±0.1 mL/min) were varied. nih.gov | Method performance remains within specified limits (e.g., peak resolution, retention time). |
| Precision | The degree of scatter between a series of measurements. | A multi-analyte LC-MS/MS method reported repeatability from 0.5% to 11.6% and within-laboratory reproducibility from 3.4% to 16.3% for various hydroxyanthracene derivatives. researchgate.net | RSD ≤ 2% is a common target for assay precision. researchgate.net |
| Repeatability | Precision under the same operating conditions over a short interval. iaea.org | An HPLC method for glucofrangulins demonstrated an RSD of <0.5%. researchgate.net | RSD ≤ 2%. |
Molecular and Cellular Mechanisms of Action
Modulation of Intestinal Transport Processes
The primary pharmacological effect of Glucofrangulin A is mediated through its significant alteration of intestinal transport processes, primarily in the colon. After oral ingestion, this compound remains largely intact until it reaches the large intestine. There, the gut microbiota hydrolyzes the glycosidic bonds, releasing its active aglycone, emodin (B1671224). This active metabolite is responsible for the subsequent physiological effects.
A key mechanism of action for the anthraquinone (B42736) derivatives of Frangula is the inhibition of water and electrolyte absorption from the colonic lumen. pharmacompass.comgoogle.com The active metabolites act directly on the cells of the intestinal mucosa, altering transport channels. terzaluna.com Specifically, they inhibit the reabsorption of water, sodium, and chloride. terzaluna.com This leads to an increase in the water content of the feces, softening the stool and facilitating its passage. terzaluna.comnih.gov This process is a result of influencing secretion processes by inhibiting absorption in colonic epithelial cells and stimulating the secretion of water and electrolytes into the colon. pharmacompass.com
Table 1: Effect of this compound Metabolites on Intestinal Absorption
| Process | Effect | Mechanism |
|---|---|---|
| Water Absorption | Inhibition | Reduced uptake by colonic epithelial cells pharmacompass.com |
| Sodium (Na+) Absorption | Inhibition | Reduced uptake by colonic epithelial cells terzaluna.com |
| Chloride (Cl-) Absorption | Inhibition | Reduced uptake by colonic epithelial cells terzaluna.com |
| Water & Electrolyte Secretion | Stimulation | Increased secretion into the colonic lumen pharmacompass.com |
Stimulation of Intestinal Motility Pathways
In conjunction with its effects on fluid and electrolyte transport, this compound and its metabolites stimulate intestinal motility. The active anthraquinones activate the nerve plexuses within the intestinal wall, leading to an increase in peristaltic contractions. terzaluna.com This enhanced motility results in a reduced transit time for fecal matter through the colon. pharmacompass.com The combination of increased motility and the hydrating effect on the stool explains the compound's efficacy as a stimulant laxative. terzaluna.com The laxative effect of frangula bark constituents typically manifests 6 to 12 hours after administration, which is the time required for the glycosides to reach the colon and be metabolized by intestinal bacteria into their active forms. terzaluna.comnih.gov
Enzyme Inhibition Studies
While anthraquinones and their glycosides have been studied for various biological activities, specific research into the enzyme inhibitory properties of pure this compound is limited in publicly available scientific literature.
α-Amylase and α-glucosidase are key enzymes in carbohydrate digestion, and their inhibition is a therapeutic target for managing hyperglycemia. nih.govmdpi.comresearchgate.net Numerous studies have investigated the potential of various plant-derived compounds, including other types of glycosides and anthraquinone derivatives, as inhibitors of these enzymes. nih.govmdpi.comnih.gov However, specific studies quantifying the inhibitory activity (such as IC50 values) of this compound against α-amylase and α-glucosidase are not extensively documented in the reviewed literature. While its aglycone, emodin, has been investigated for a wide range of pharmacological effects, detailed data on its specific inhibitory concentration against these digestive enzymes is also not consistently reported. nih.gov
Antioxidant Activity Investigations
Many natural anthraquinones are recognized for their antioxidant properties, which are often attributed to their phenolic structure that can scavenge free radicals. nih.govfrontiersin.org For instance, emodin has been reported to possess antioxidant effects. researchgate.net Emodin-8-O-β-D-glucoside, a related compound, is also noted for its antioxidant activities. nih.gov However, dedicated investigations into the specific antioxidant capacity of this compound, using standard assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) to determine quantitative values such as IC50, are not readily found in the current body of scientific research. Therefore, while it is plausible that this compound possesses antioxidant properties, this has not been experimentally substantiated with specific data.
Cellular Responses and Interactions
In vitro cytotoxicity screening is a fundamental step in assessing the potential of a compound to induce cell death, which is particularly relevant in the context of anticancer research. This typically involves exposing various cancer cell lines to the compound and measuring cell viability.
Extracts from Rhamnus frangula have demonstrated cytotoxic effects on breast cancer cell lines such as MCF-7. cymitquimica.comresearchgate.net However, these extracts contain a mixture of compounds, and the observed cytotoxicity has often been attributed to other constituents like emodin. cymitquimica.com Scientific literature detailing the cytotoxic effects of isolated this compound on specific human cell lines is scarce. Consequently, there is insufficient data to compile a table of IC₅₀ values for this compound against various cell lines.
The interaction of natural compounds with microorganisms is a significant area of research, with implications for both gut health and infectious disease.
Pathogenic Strains: Research on compounds isolated from the methanolic extract of Rhamnus cathartica L. has provided direct evidence of the antimicrobial activity of this compound. In these studies, isolated this compound was tested against a panel of microorganisms and was found to exhibit antibacterial activity specifically against Gram-negative bacteria. nih.gove3s-conferences.org However, specific Minimum Inhibitory Concentration (MIC) values from these studies are not detailed in the available literature.
Probiotic Bacteria: The impact of this compound on the viability and metabolic activity of probiotic bacteria, such as species from the Lactobacillus and Bifidobacterium genera, has not been specifically documented. While some studies have investigated the effects of Frangula alnus extracts on certain probiotic strains, the direct effects of purified this compound remain to be elucidated. nih.gov
Computational and in Silico Approaches in Glucofrangulin a Research
Molecular Docking Simulations for Target Protein Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as Glucofrangulin A) when bound to a second molecule (a receptor, typically a protein). fip.org This method is crucial for identifying potential protein targets and understanding the structural basis of a ligand's biological activity. researchgate.net
In a notable study, the potential bioactivities of various anthranoids, including this compound, were explored by simulating their interactions with several human proteins. fabad.org.tr Using docking programs like SYBYL X 2.0 and AutoDock Vina 4.0, researchers evaluated the binding affinities of these compounds against targets selected from a large pool of proteins. fabad.org.trresearchgate.net The results of these simulations identified this compound as a promising ligand for specific proteins. fabad.org.tr
Key findings from molecular docking studies on this compound include:
Casein Kinase II Subunit α (CK II α): this compound demonstrated the most favorable interaction with CK II α among the various anthranoids tested. fabad.org.trresearchgate.net
Angiotensin-Converting Enzyme (ACE): this compound, along with Frangulin A, showed a significant interaction with ACE. fabad.org.tr The simulation calculated a strong binding energy, suggesting a stable complex. fabad.org.tr
These docking studies are instrumental in forming hypotheses about the biological roles of this compound beyond its traditionally known effects. fabad.org.tr The specific interactions and binding energies predicted by these simulations provide a foundation for further experimental validation. researchgate.net
| Target Protein | Docking Software | Predicted Binding Energy (kcal/mol) | Significance of Interaction |
|---|---|---|---|
| Angiotensin-Converting Enzyme (ACE) | AutoDock Vina 4.0 | -9.1 | Showed significant interaction, indicating potential inhibitory activity. fabad.org.tr |
| Casein Kinase II Subunit α (CK II α) | SYBYL X 2.0 / AutoDock Vina 4.0 | Not specified | Identified as the ligand with the best interaction score among tested anthranoids. fabad.org.tr |
Molecular Dynamics Simulations for Binding Stability Analysis
Following molecular docking, which provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations are employed to analyze the stability and dynamics of the ligand-protein complex over time. frontiersin.orgnih.gov MD simulations model the physical movements of atoms and molecules, offering a more realistic representation of the complex's behavior in a biological environment. mdpi.com
The process involves placing the docked this compound-protein complex into a simulated environment (e.g., a water box) and calculating the atomic trajectories over a specific period, often nanoseconds or microseconds. frontiersin.orgmdpi.com Key metrics are analyzed to assess stability: frontiersin.org
Root Mean Square Fluctuation (RMSF): RMSF analyzes the flexibility of individual amino acid residues in the protein. frontiersin.org It helps identify which parts of the protein interact most significantly with the ligand or undergo conformational changes upon binding. frontiersin.org
While specific MD simulation studies exclusively focused on this compound are not widely published, this technique is a standard and crucial step in computational drug discovery pipelines. nih.govmdpi.com For instance, after docking identifies this compound as a potential inhibitor of ACE, MD simulations would be the logical next step to confirm that the predicted binding mode is stable and does not dissociate quickly, thus validating the docking prediction. nih.gov Such simulations can reveal crucial conformational changes and key intermolecular interactions (like hydrogen bonds) that are maintained throughout the simulation, strengthening the case for the compound's potential efficacy. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activities. wikipedia.orgjocpr.com By establishing this relationship, QSAR models can predict the activity of new, untested compounds based solely on their structural features. medcraveonline.commdpi.com
A typical QSAR study involves several steps:
Data Set Compilation: A collection of structurally related compounds (e.g., various anthraquinone (B42736) glycosides) with experimentally measured biological activity (e.g., IC50 values for ACE inhibition) is assembled. mdpi.com
Descriptor Calculation: For each molecule, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, lipophilicity (AlogP), and electronic properties (e.g., TopoPSA). jocpr.comnaturalproducts.net
Model Generation: Statistical or machine learning methods, such as multiple linear regression (MLR), are used to create a mathematical equation that links the descriptors to the biological activity. wikipedia.orgmdpi.com
Validation: The model's predictive power is rigorously tested using both internal and external sets of compounds to ensure its reliability. mdpi.com
Although specific QSAR models developed for this compound are not prominent in the literature, the framework is highly applicable. A QSAR model for anthranoids could utilize descriptors like those available in public databases to predict their potential as, for example, kinase inhibitors. naturalproducts.net Such a model could guide the synthesis of new derivatives of this compound with potentially enhanced potency or improved properties by identifying the key structural features that contribute to the desired activity. jocpr.com
| Descriptor Type | Example Descriptor | Value for this compound (example) | Relevance in QSAR |
|---|---|---|---|
| Lipophilicity | AlogP | -0.64 | Relates to membrane permeability and transport. naturalproducts.net |
| Topological | Topological Polar Surface Area (TopoPSA) | 173.98 Ų | Predicts transport properties and interaction potential. naturalproducts.net |
| Electronic | Hydrogen Bond Donor Count | 6 | Quantifies the potential for forming hydrogen bonds with a target protein. naturalproducts.net |
| Electronic | Hydrogen Bond Acceptor Count | 10 | Quantifies the potential for forming hydrogen bonds with a target protein. naturalproducts.net |
| Structural | Rotatable Bond Count | 3 | Indicates molecular flexibility. naturalproducts.net |
Integration of In Silico Predictions with In Vitro Experimental Data
The true power of computational research lies in its integration with experimental, or in vitro, validation. nih.gov In silico methods generate predictions and hypotheses that can be efficiently tested in the laboratory, creating a synergistic cycle of discovery. ri.se This approach saves significant time and resources by focusing experimental efforts on the most promising candidates. ri.se
The workflow for this compound research would typically follow this integrated path:
In Silico Prediction: Molecular docking predicts that this compound binds effectively to the active site of the ACE protein. fabad.org.tr The simulation provides a binding energy and identifies key amino acid interactions.
In Vitro Validation: Based on this prediction, an enzymatic inhibition assay is performed in the lab. This experiment measures the actual ability of this compound to inhibit ACE activity, typically resulting in an IC50 value.
Model Refinement: The experimental results are then compared to the computational predictions. If there is a strong correlation, it validates the computational model. If there are discrepancies, the experimental data can be used to refine the docking parameters or scoring functions, leading to more accurate future predictions.
This integration extends beyond target identification. For example, in silico tools can predict Absorption, Distribution, Metabolism, and Excretion (ADME) properties. ri.se These predictions can then be validated using in vitro models, such as cell-based permeability assays or metabolic stability tests with liver microsomes. This integrated approach ensures that research is driven by data and focused on developing compounds with a higher probability of success. nih.gov
Future Research Directions and Emerging Applications
Elucidation of Comprehensive Molecular Signaling Pathways
A significant frontier in Glucofrangulin A research is the detailed mapping of its influence on intracellular signaling cascades. While the effects of some anthraquinones on pathways like MAPK/ERK, PI3K/Akt, and NF-κB have been studied, the specific interactions of this compound remain largely uncharted territory. Future investigations should aim to identify the primary cellular targets of this compound and delineate the subsequent downstream signaling events. Computational approaches, such as molecular docking, can be employed to predict the binding affinity of this compound to key signaling proteins, providing a theoretical framework for experimental validation. mdpi.comnih.govmedsci.orgjpmsonline.comnih.gov Such studies will be instrumental in understanding its pharmacological effects at a molecular level and identifying potential therapeutic targets for various diseases.
Development of Novel Analytical Probes and Detection Systems
The development of sensitive and selective analytical tools is paramount for advancing our understanding of this compound's pharmacokinetics and pharmacodynamics. While HPLC and UHPLC methods exist for its quantification, there is a need for novel probes that can visualize and track the compound in real-time within biological systems. researchgate.net Research into fluorescent and bioluminescent probes for anthraquinones offers a promising starting point. nih.govuomustansiriyah.edu.iq Future efforts could focus on designing probes specifically for this compound, enabling its detection in live cells and tissues. This would provide invaluable insights into its absorption, distribution, metabolism, and excretion (ADME) profiles, as well as its subcellular localization. The characterization of anthraquinone-based fluors from bioluminescent organisms could also inspire the development of novel biosensors. nih.govresearchgate.net
Exploration of Chemoenzymatic Synthesis Routes
The limited availability of pure this compound from natural sources poses a challenge for extensive pharmacological studies. While the biosynthesis of anthraquinone (B42736) glycosides has been studied, the specific enzymatic steps for this compound are not fully elucidated. researchgate.netdtu.dkdntb.gov.uadtu.dk Chemoenzymatic synthesis presents a powerful alternative for producing this complex glycoside in a controlled and scalable manner. This approach combines the advantages of chemical synthesis for creating the aglycone backbone with the high stereoselectivity and regioselectivity of enzymatic glycosylation. nih.gov Future research should focus on identifying and characterizing the specific glycosyltransferases involved in the biosynthesis of this compound. This knowledge can then be harnessed to develop efficient in vitro enzymatic or whole-cell biocatalytic systems for its production.
Integration of Omics Technologies in Biotransformation Studies
The biotransformation of this compound, particularly by the gut microbiota, is a critical aspect of its bioactivity. nih.govnih.govresearchgate.netbiorxiv.orglns.lu Omics technologies, including proteomics, metabolomics, and transcriptomics, offer a holistic approach to unraveling these complex metabolic processes. Metabolomic footprinting of gut microbiota exposed to this compound can identify the specific bacterial species involved in its metabolism and the resulting metabolic products. Proteomic analysis can shed light on the enzymes expressed by these bacteria that are responsible for the biotransformation. Furthermore, transcriptomic studies on host cells, such as intestinal Caco-2 cells, can reveal changes in gene expression in response to this compound and its metabolites, providing insights into its mechanism of action and potential toxicity. nih.gov
Advanced Mechanistic Studies at the Cellular Level
A deeper understanding of how this compound interacts with and traverses cellular barriers is crucial for optimizing its therapeutic potential. While the cellular uptake of some anthraquinones has been investigated in models like Caco-2 cells, specific data for this compound is scarce. nih.govfrontiersin.orgeuropeanreview.orgresearchgate.net Future research should employ advanced cell biology techniques to elucidate its cellular uptake, transport mechanisms, and intracellular fate. This includes identifying the specific transporters involved in its influx and efflux, its accumulation in subcellular organelles, and its impact on cellular processes such as intestinal barrier function and motility. uomus.edu.iq Such studies will be vital in correlating its molecular interactions with its physiological effects and in developing strategies to enhance its bioavailability and therapeutic efficacy.
Q & A
Q. What spectroscopic and analytical techniques are used to confirm the structure of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for elucidating the anthraquinone core and glycosidic linkages, as shown in its structure . Mass spectrometry (HR-ESI-MS) confirms the molecular formula (C₂₇H₃₀O₁₄, m/z 578.52) . X-ray crystallography may supplement structural validation if crystalline forms are obtainable.
Q. Which in vitro bioassays are commonly used to evaluate this compound’s bioactivity?
- Methodological Answer : Standard assays include:
- α-Amylase/α-glucosidase inhibition (e.g., porcine pancreatic α-amylase assays) to study antidiabetic potential .
- DPPH/ABTS radical scavenging for antioxidant activity.
- Cytotoxicity screening (e.g., MTT assay on cancer cell lines).
Results should be normalized against controls like acarbose or gallic acid, with IC₅₀ values calculated .
Advanced Research Questions
Q. How can researchers address contradictions in reported pharmacological data for this compound?
- Methodological Answer : Discrepancies (e.g., varying IC₅₀ values for enzyme inhibition) often arise from differences in assay conditions (pH, temperature, substrate concentration) or compound purity. To resolve these:
- Standardize protocols (e.g., follow OECD guidelines).
- Validate purity via HPLC and quantify batch-to-batch variability .
- Perform dose-response curves with internal controls to ensure reproducibility .
Q. What experimental strategies are recommended for correlating in silico predictions with in vitro results for this compound?
- Methodological Answer :
Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., α-amylase).
Validate predictions via enzymatic inhibition assays under physiologically relevant conditions (e.g., 37°C, pH 6.8 for intestinal α-glucosidase) .
Employ molecular dynamics simulations to assess binding stability over time.
Discrepancies may highlight limitations in force fields or solvent models, requiring iterative refinement .
Q. What are the key challenges in synthesizing this compound de novo?
- Methodological Answer : The synthesis involves:
- Constructing the anthraquinone core via Friedel-Crafts acylation.
- Stereoselective glycosylation to attach the β-D-glucopyranosyl and α-L-rhamnopyranosyl moieties, which requires protecting group strategies to avoid side reactions .
- Final purification challenges due to polar glycosides; reverse-phase HPLC is often necessary .
Data Presentation and Reproducibility
Q. How should researchers document experimental procedures to ensure reproducibility?
- Methodological Answer :
- Provide detailed protocols (e.g., solvent ratios, centrifugation speeds, column dimensions).
- Include raw spectral data (NMR chemical shifts, MS spectra) in supplementary materials.
- Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing data in repositories like Zenodo .
Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound studies?
- Methodological Answer :
- Use non-linear regression (e.g., GraphPad Prism) to calculate IC₅₀ values.
- Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons.
- Report confidence intervals and effect sizes to contextualize significance .
Literature and Data Validation
Q. How can researchers critically evaluate existing literature on this compound?
- Methodological Answer :
- Cross-reference spectral data (NMR, MS) with published values to confirm structural claims .
- Scrutinize bioactivity studies for methodological rigor (e.g., cell line authentication, positive/negative controls) .
- Use tools like Google Scholar to track citation metrics and prioritize high-impact studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
